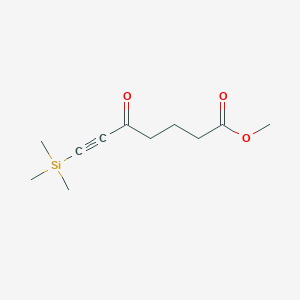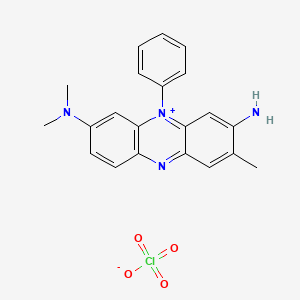![molecular formula C10H9N3 B13972459 1-Methyl-1H,1'H-[2,3'-bipyrrole]-4'-carbonitrile CAS No. 87388-73-6](/img/structure/B13972459.png)
1-Methyl-1H,1'H-[2,3'-bipyrrole]-4'-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-1H,1’H-[2,3’-bipyrrole]-4’-carbonitrile is a heterocyclic organic compound that features a bipyrrole structure with a methyl group and a carbonitrile group
Vorbereitungsmethoden
The synthesis of 1-Methyl-1H,1’H-[2,3’-bipyrrole]-4’-carbonitrile can be achieved through several methods. One common approach involves the condensation of pyrrole derivatives with nitriles under specific reaction conditions. For example, the Paal-Knorr pyrrole synthesis is a well-known method that can be adapted for this purpose. This method typically involves the reaction of 2,5-dimethoxytetrahydrofuran with amines or sulfonamines in the presence of a catalytic amount of iron (III) chloride . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1-Methyl-1H,1’H-[2,3’-bipyrrole]-4’-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the carbonitrile group to an amine.
Wissenschaftliche Forschungsanwendungen
1-Methyl-1H,1’H-[2,3’-bipyrrole]-4’-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the study of reaction mechanisms and synthetic methodologies.
Biology: This compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents targeting specific diseases.
Wirkmechanismus
The mechanism of action of 1-Methyl-1H,1’H-[2,3’-bipyrrole]-4’-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, its biological activity may be attributed to its ability to bind to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the derivative of the compound being studied .
Vergleich Mit ähnlichen Verbindungen
1-Methyl-1H,1’H-[2,3’-bipyrrole]-4’-carbonitrile can be compared with other similar compounds, such as:
1-Methyl-1H-pyrrole: This compound shares the pyrrole ring structure but lacks the bipyrrole and carbonitrile groups, resulting in different chemical and biological properties.
N-Methylpyrrole: Similar to 1-Methyl-1H-pyrrole, this compound also lacks the bipyrrole structure but is used in various chemical syntheses.
Polyoxygenated bipyrrole alkaloids: These compounds contain multiple oxygen atoms and exhibit distinct biological activities, such as antibacterial and antifungal properties.
The uniqueness of 1-Methyl-1H,1’H-[2,3’-bipyrrole]-4’-carbonitrile lies in its bipyrrole structure combined with the carbonitrile group, which imparts specific chemical reactivity and potential biological activity.
Eigenschaften
CAS-Nummer |
87388-73-6 |
|---|---|
Molekularformel |
C10H9N3 |
Molekulargewicht |
171.20 g/mol |
IUPAC-Name |
4-(1-methylpyrrol-2-yl)-1H-pyrrole-3-carbonitrile |
InChI |
InChI=1S/C10H9N3/c1-13-4-2-3-10(13)9-7-12-6-8(9)5-11/h2-4,6-7,12H,1H3 |
InChI-Schlüssel |
VUNBWAJBMMRWGZ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CC=C1C2=CNC=C2C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(6-Methyl-6-azaspiro[3.4]octan-2-yl)methanethiol](/img/structure/B13972384.png)
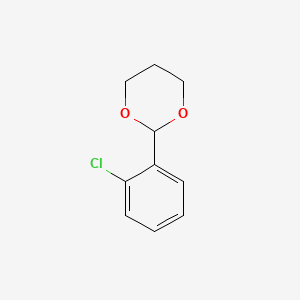

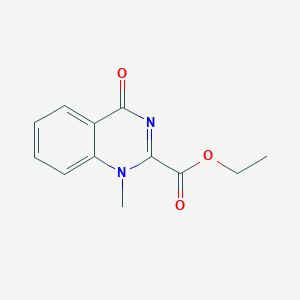
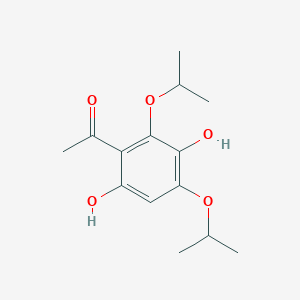



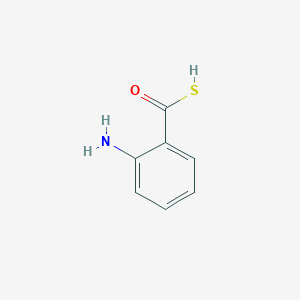
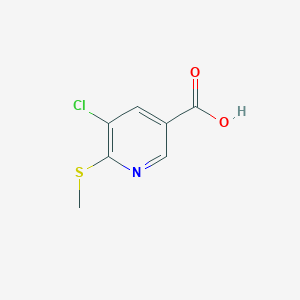
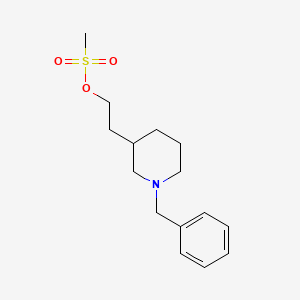
![1-Oxaspiro[2.3]hexane-2-methanol](/img/structure/B13972472.png)
